molecular formula C11H13BrO2 B14770332 (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

Cat. No.: B14770332
M. Wt: 257.12 g/mol
InChI Key: LZPOSTLTDVMAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a bromomethyl group attached to the fourth carbon of the dioxane ring and a phenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective bromination at the fourth carbon position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

  • **Oxidation

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-1,3-dioxane

InChI

InChI=1S/C11H13BrO2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

LZPOSTLTDVMAGB-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1CBr)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.